

Spectral data for 1,2,4-Tribromobenzene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,4-Tribromobenzene

Cat. No.: B129733

[Get Quote](#)

An In-depth Technical Guide to the Spectral Data of 1,2,4-Tribromobenzene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,2,4-tribromobenzene**. It is intended for researchers, scientists, and professionals in drug development who utilize these spectroscopic techniques for structural elucidation and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **1,2,4-Tribromobenzene**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **1,2,4-tribromobenzene** in a deuterated solvent like CDCl_3 reveals three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~7.8	Doublet (d)	$J(H3-H5) \approx 2$
H-5	~7.4	Doublet of doublets (dd)	$J(H5-H6) \approx 8, J(H5-H3) \approx 2$
H-6	~7.6	Doublet (d)	$J(H6-H5) \approx 8$

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR spectrometer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum displays six unique signals, confirming the presence of six chemically non-equivalent carbon atoms in the **1,2,4-tribromobenzene** molecule.

Carbon Atom	Chemical Shift (δ , ppm)
C-1	~124.0
C-2	~121.5
C-3	~134.5
C-4	~118.0
C-5	~132.0
C-6	~130.5

Note: These are approximate chemical shift values. The specific values can be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **1,2,4-tribromobenzene** exhibits characteristic absorption bands corresponding to the vibrations of the aromatic ring and the carbon-bromine bonds.

Frequency (cm ⁻¹)	Vibration Type	Intensity
3100-3000	Aromatic C-H Stretch	Medium
1600-1450	Aromatic C=C Stretch	Medium-Strong
~880 and ~810	C-H Bending (out-of-plane) for 1,2,4-trisubstituted benzene	Strong
below 1000	C-Br Stretch	Strong

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **1,2,4-tribromobenzene** is characterized by a prominent molecular ion peak cluster and distinct fragmentation patterns. The presence of three bromine atoms results in a characteristic isotopic pattern for bromine-containing fragments (¹⁹Br and ⁸¹Br isotopes are in a ~1:1 ratio).

m/z	Fragment Ion	Interpretation
312, 314, 316, 318	[C ₆ H ₃ Br ₃] ⁺	Molecular Ion (M ⁺) cluster
233, 235, 237	[C ₆ H ₃ Br ₂] ⁺	Loss of one Bromine atom ([M-Br] ⁺)
154, 156	[C ₆ H ₃ Br] ⁺	Loss of two Bromine atoms ([M-2Br] ⁺)
75	[C ₆ H ₃] ⁺	Loss of three Bromine atoms ([M-3Br] ⁺)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

- Weigh approximately 10-20 mg of **1,2,4-tribromobenzene** for ^1H NMR, or 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[\[1\]](#)
- Cap the NMR tube securely.

Data Acquisition:

- The NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- For ^1H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, the spectral width is typically set from 0 to 220 ppm. Proton decoupling is used to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the lower natural abundance of ^{13}C .
- The chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).[\[2\]](#)

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Place 1-2 mg of finely ground **1,2,4-tribromobenzene** and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[\[3\]](#)
- Grind the mixture thoroughly with a pestle for several minutes to ensure a homogenous dispersion of the sample in the KBr matrix.[\[4\]](#)
- Transfer a portion of the powdered mixture into a pellet press die.

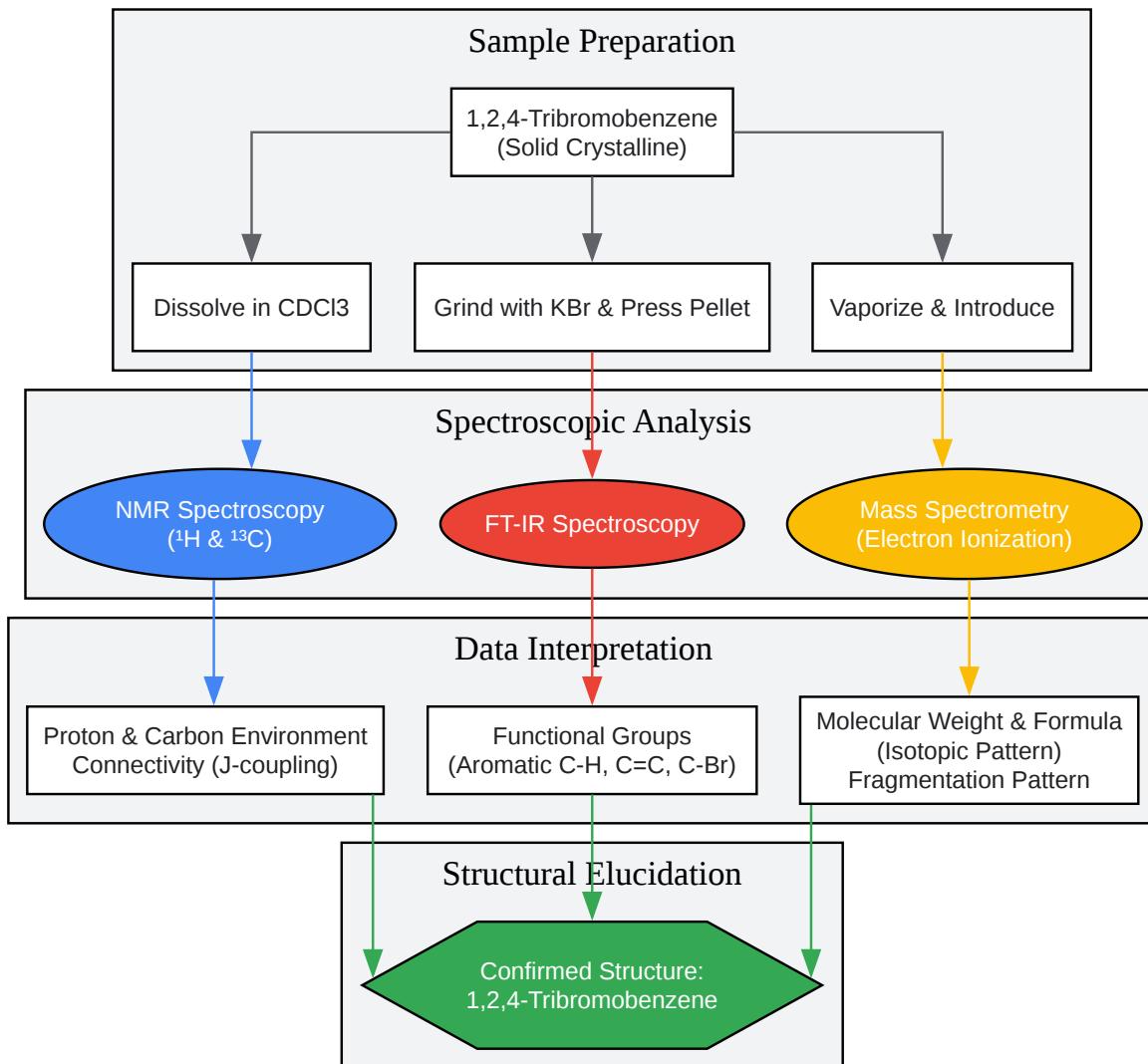
- Apply pressure (typically 8-10 tons) using a hydraulic press for a few minutes to form a thin, transparent or translucent pellet.[5]

Data Acquisition:

- Record a background spectrum of the empty spectrometer.
- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Sample Introduction and Ionization:


- A small amount of **1,2,4-tribromobenzene** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Electron Ionization (EI) is used as the ionization method. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]

Data Acquisition:

- The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates the workflow for the spectroscopic analysis of **1,2,4-Tribromobenzene**, leading to its structural confirmation.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **1,2,4-Tribromobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,4-TRIBROMOBENZENE(615-54-3) IR Spectrum [chemicalbook.com]
- 2. preprints.org [preprints.org]
- 3. shimadzu.com [shimadzu.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]
- 6. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- To cite this document: BenchChem. [Spectral data for 1,2,4-Tribromobenzene (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129733#spectral-data-for-1-2-4-tribromobenzene-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com